Ethyl Difluoro(5-methylpyridin-2-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(5-methylpyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-3-15-9(14)10(11,12)8-5-4-7(2)6-13-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDYXVMCPYSRND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)C)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251762 | |
| Record name | Ethyl α,α-difluoro-5-methyl-2-pyridineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503627-67-6 | |
| Record name | Ethyl α,α-difluoro-5-methyl-2-pyridineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503627-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α,α-difluoro-5-methyl-2-pyridineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material: 5-Methyl-2-pyridinyl Acetate
A common precursor is 5-methyl-2-pyridinyl acetate, which undergoes fluorination via dehydroxy-fluorination. In one protocol, the hydroxyl group is replaced using diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂) in anhydrous dichloromethane at −78°C. This method yields the difluoro intermediate, which is subsequently esterified with ethanol in the presence of a catalytic acid (e.g., H₂SO₄).
Reaction Conditions
| Parameter | Value |
|---|---|
| Fluorinating Agent | DAST or XeF₂ |
| Solvent | Dichloromethane |
| Temperature | −78°C → 25°C (gradual warming) |
| Yield | 68–72% |
Coupling Reactions with Difluoroacetate Esters
An alternative route involves coupling 5-methylpyridin-2-amine with ethyl difluoroacetate derivatives. This method leverages palladium-catalyzed cross-coupling or Mitsunobu reactions.
Palladium-Catalyzed Cross-Coupling
A patent describes the use of a Pd(PPh₃)₄ catalyst to couple 5-methyl-2-bromopyridine with ethyl difluoroacetate in toluene at 110°C. Tributyltin hydride serves as a reducing agent, facilitating the substitution of bromide with the difluoroacetate group.
Key Data
| Component | Role |
|---|---|
| Pd(PPh₃)₄ | Catalyst (5 mol%) |
| Tributyltin Hydride | Reducing Agent (1.2 equiv) |
| Yield | 58% |
Mitsunobu Reaction
The Mitsunobu reaction enables the direct esterification of 5-methylpyridin-2-ol with ethyl difluoroacetate. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, the reaction proceeds at 0°C to room temperature.
Advantages
- Stereospecificity: Retention of configuration at the pyridine ring.
- Mild Conditions: Avoids high temperatures that degrade fluorinated groups.
Photochemical Synthesis
Recent advances utilize photoredox catalysis for efficient difluoroalkylation. A 2021 study demonstrated the irradiation of 5-methylpyridine-2-carboxylic acid with ethyl bromodifluoroacetate under blue LEDs (12 W) in DMSO. The iridium-based photocatalyst [Ir(ppy)₃] (2 mol%) and K₂HPO₄ (2 equiv) drive the reaction to completion within 24 hours.
Mechanistic Insights
- Photoexcitation : [Ir(ppy)₃] absorbs light, generating a excited-state species that abstracts an electron from the substrate.
- Radical Formation : Ethyl bromodifluoroacetate forms a difluoroalkyl radical, which couples with the pyridine ring.
- Quenching : The reaction is quenched by phosphate buffer, yielding the target compound.
Performance Metrics
| Metric | Value |
|---|---|
| Conversion Rate | >95% |
| Isolated Yield | 82% |
| Purity (HPLC) | 98.5% |
Comparative Analysis of Methods
The table below evaluates the three primary methods based on scalability, cost, and environmental impact.
Key Findings
- Photochemical Synthesis offers the highest yield and sustainability but requires specialized equipment.
- Nucleophilic Fluorination remains prevalent in industrial settings due to established protocols.
Chemical Reactions Analysis
Types of Reactions
Ethyl Difluoro(5-methylpyridin-2-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Substitution: It can undergo nucleophilic substitution reactions, where the difluoro group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Properties
Ethyl difluoro(5-methylpyridin-2-yl)acetate has been investigated for its antimicrobial activity. Research indicates that compounds containing pyridine rings often exhibit significant antibacterial properties due to their ability to interfere with bacterial cell wall synthesis and function. In particular, derivatives of this compound have shown efficacy against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .
1.2 Drug Development
The compound serves as a building block in the synthesis of more complex pharmaceutical agents. Its difluoromethyl group is particularly useful in enhancing the biological activity of drug candidates through improved metabolic stability and bioavailability. For instance, analogs of this compound have been explored for their potential use in treating neurodegenerative diseases, where modulation of neurotransmitter systems is essential .
1.3 Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited potent anticancer activity against human cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways . This highlights the compound's potential role in developing new cancer therapeutics.
Agrochemical Applications
2.1 Herbicide Development
this compound has been evaluated for its herbicidal properties. Its structural features allow it to act as a selective herbicide, targeting specific weed species while minimizing damage to crops. Research has shown that formulations containing this compound can effectively control weeds resistant to traditional herbicides .
2.2 Insect Repellent Formulations
The compound's efficacy as an insect repellent has also been documented. Studies suggest that this compound can disrupt the olfactory receptors in insects, thereby deterring them from crops and reducing pest-related damage .
Mechanism of Action
The mechanism of action of Ethyl Difluoro(5-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and molecular properties of ethyl difluoro(5-methylpyridin-2-yl)acetate and its analogs:
Key Differences and Implications
Substituent Effects: Fluorine vs. Chlorine: Fluorine substituents (e.g., in the target compound) generally increase electronegativity and metabolic stability compared to chlorine, which enhances binding affinity but may elevate toxicity . Trifluoromethyl Groups: The presence of CF₃ (e.g., in C₁₀H₇ClF₅NO₂) significantly boosts lipophilicity and resistance to oxidative degradation, making such compounds potent herbicides .
Steric and Electronic Modifications: The 5-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., CF₃), favoring interactions with biological targets like enzymes or receptors . Difluoroacetate vs. Acetate: The difluoro group in the target compound lowers the pKa of the ester, enhancing its reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs .
Applications :
- Pharmaceuticals : The target compound’s balance of lipophilicity and stability makes it suitable for drug candidates targeting neurological or inflammatory pathways.
- Agrochemicals : Analogs with chlorine or CF₃ groups (e.g., pyraflufen-ethyl) are optimized for herbicidal activity due to their stronger electrophilic character .
Biological Activity
Ethyl difluoro(5-methylpyridin-2-yl)acetate (CAS Number: 503627-67-6) is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by a pyridine ring and difluoromethyl substituents, suggests potential interactions with various biological targets. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
- Molecular Formula : C10H11F2NO
- Molecular Weight : 215.20 g/mol
- MDL Number : MFCD12827881
- CAS Number : 503627-67-6
The compound is synthesized through the reaction of 5-methyl-2-pyridinecarboxylic acid with ethyl difluoroacetate, typically under catalytic conditions to enhance yield and purity.
This compound exhibits its biological effects primarily through its interaction with specific enzymes and metabolic pathways. The difluoro group enhances the compound's lipophilicity and bioavailability, allowing it to modulate various biochemical processes. It has been noted that this compound can act as either an inhibitor or an activator of certain enzymes, influencing metabolic pathways involved in critical biological functions .
Biological Activity
Recent studies have highlighted the following biological activities associated with this compound:
- Enzyme Interactions : The compound is utilized to study enzyme interactions, particularly in metabolic pathways involving branched-chain amino acids (BCAAs). It has shown potential as an inhibitor of branched-chain amino acid transaminases (BCATs), which are implicated in various cancer types .
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial activities. The presence of fluorine atoms often enhances the biological efficacy of organic molecules against pathogens .
- Therapeutic Applications : Research is ongoing to explore its role in drug development, particularly for conditions linked to enzyme dysregulation such as cancer and metabolic disorders .
Case Studies
-
BCAT Inhibition : A study identified this compound as a potential lead compound for BCAT1/2 inhibition, showing significant activity in vitro with IC50 values indicating effective enzyme inhibition .
Compound IC50 (µM) Selectivity This compound 0.5 High Control Compound (e.g., BAY-069) 0.3 Moderate - Antimicrobial Activity : In vitro assays demonstrated that derivatives of this compound exhibited promising antibacterial properties against Gram-positive bacteria, suggesting further exploration for therapeutic use against infections .
Mechanistic Studies
The fluorinated moiety in this compound contributes significantly to its binding affinity towards target enzymes. Structural analysis through X-ray crystallography has revealed how modifications in the pyridine ring can affect the binding interactions within the active sites of enzymes like BCATs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing Ethyl Difluoro(5-methylpyridin-2-yl)acetate, and how can reaction parameters be optimized?
- Methodology : Common routes include esterification of fluorinated pyridine precursors or transition metal-catalyzed coupling. For example, dual gold/silver catalysis (5 mol% Ph₃PAuNTf₂ and 5 mol% AgNTf₂ in CH₃CN at 50°C) has been used for analogous pyridinyl acetate derivatives, achieving yields up to 59% . Optimization involves adjusting catalyst loading, solvent polarity, and temperature.
- Key Data :
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Au/Ag | CH₃CN | 50 | 59 |
Q. Which spectroscopic techniques are critical for characterizing the difluoroacetate moiety, and how are conflicting spectral interpretations resolved?
- Methodology : ¹⁹F NMR is essential for identifying fluorine environments. Conflicting signals (e.g., overlapping peaks) can be resolved using 2D NMR (COSY, HSQC) or computational modeling (DFT). For crystallographic validation, SHELX programs are employed for structure refinement .
Advanced Research Questions
Q. How do dual catalysis systems (e.g., Au/Ag) enhance regioselectivity in fluorinated pyridine derivatives?
- Methodology : The Au catalyst activates alkyne substrates, while Ag promotes nucleophilic attack, directing substitution to the 5-methylpyridin-2-yl position. Mechanistic studies using kinetic isotope effects (KIEs) or in situ IR spectroscopy can validate intermediates .
Q. What computational approaches are used to study the electronic effects of difluoro substitution on the acetate group’s reactivity?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to assess electron-withdrawing effects. For example, fluorination lowers the LUMO energy, increasing electrophilicity. Solvent effects are modeled using PCM (Polarizable Continuum Model) .
Q. How do researchers address discrepancies in crystallographic data for fluorine-containing compounds?
- Methodology : SHELXL refinement incorporates anisotropic displacement parameters for fluorine atoms. Twinning or disorder is resolved using PLATON’s ADDSYM tool. For example, 2-fluoro-5-(4-fluorophenyl)pyridine structures were validated via R-factor convergence (< 5%) .
Q. What chromatographic strategies improve isolation of this compound from complex mixtures?
- Methodology : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) or preparative TLC (silica gel, ethyl acetate/hexane gradients) are effective. Ethyl acetate’s moderate polarity (dielectric constant 6.0) balances solubility and separation .
Data Contradiction & Stability Analysis
Q. How can hydrolytic stability of the difluoroacetate ester be evaluated under varying pH conditions?
- Methodology : Accelerated stability studies (pH 1–13, 25–60°C) monitor degradation via LC-MS. Pseudo-first-order kinetics determine half-life (e.g., t₁/₂ = 48 h at pH 7, 25°C). Buffer systems (phosphate, citrate) control ionic strength .
Q. What strategies mitigate conflicting bioactivity data in fluorinated compound libraries?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
